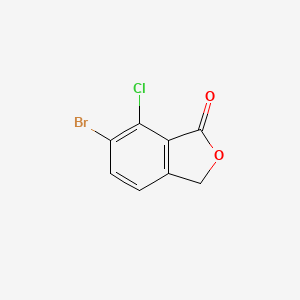

6-溴-7-氯-3H-2-苯并呋喃-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a chemical compound that has generated considerable interest in the fields of chemistry and pharmacology due to its unique physical and chemical properties. It has a molecular formula of C8H4BrClO2 and a molecular weight of 247.47 .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, benzofuran rings can be constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of 6-Bromo-7-chloro-3H-2-benzofuran-1-one can be represented by the InChI code1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 . Chemical Reactions Analysis

Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, can undergo various chemical reactions. For example, they can be involved in reactions catalyzed by hypervalent iodine reagents, ruthenium, and indium (III) halides . They can also participate in isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one include a molecular weight of 247.47 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

- 研究人员已探索了苯并呋喃衍生物的抗肿瘤潜力,包括6-溴-7-氯-3H-2-苯并呋喃-1-酮。 这些化合物对癌细胞表现出细胞毒性作用,使其成为癌症治疗的有希望的候选药物 .

- 苯并呋喃衍生物已证明具有抗菌活性。 6-溴-7-氯-3H-2-苯并呋喃-1-酮化合物可能有助于对抗细菌感染 .

- 一些苯并呋喃衍生物,包括该化合物,表现出抗氧化特性。 这些分子可以清除自由基并保护细胞免受氧化损伤 .

- 一种口服活性苯并呋喃类似物已显示出有效的抗淀粉样蛋白聚集活性。 这种特性可以为 AD 提供替代治疗方法 .

- 苯并呋喃化合物具有抗炎作用。 6-溴-7-氯-3H-2-苯并呋喃-1-酮可能会调节炎症通路 .

- 苯并呋喃衍生物可用作荧光传感器和骨骼合成剂。 这些应用与诊断和骨骼健康研究有关 .

抗肿瘤活性

抗菌特性

抗氧化作用

阿尔茨海默病 (AD) 的潜在治疗方法

抗炎活性

荧光传感器和骨骼合成剂

总之,6-溴-7-氯-3H-2-苯并呋喃-1-酮在各个领域都具有前景,从癌症研究到神经退行性疾病。 其多方面的特性使其成为进一步研究的一个有趣化合物 . 如果您需要更多信息或有任何其他问题,请随时提问!

未来方向

Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Action Environment

Such factors can significantly impact the effectiveness of benzofuran derivatives .

生化分析

Biochemical Properties

The biochemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one are not fully understood due to the limited availability of research data. Benzofuran compounds, to which 6-Bromo-7-chloro-3H-2-benzofuran-1-one belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding to these biomolecules, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

The cellular effects of 6-Bromo-7-chloro-3H-2-benzofuran-1-one are currently unknown due to the lack of specific research on this compound. Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-7-chloro-3H-2-benzofuran-1-one is not well-studied. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-bromo-7-chloro-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJROJBIVKCEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)

![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)